1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound features a pyrazolo[3,4-b]pyridine core with distinct substituents:
- Position 3: A methyl group, contributing to steric stabilization.
- Position 6: A furan-2-yl group, providing aromaticity and electronic modulation.
Synthetic routes for analogous pyrazolo[3,4-b]pyridines involve ionic liquid-mediated cyclization (e.g., [bmim][BF4]) with aldehydes and ethyl cyanoacetate, followed by FeCl3·6H2O catalysis .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-9-14-11(16(20)21)7-12(13-3-2-5-24-13)17-15(14)19(18-9)10-4-6-25(22,23)8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXKVJUYWGMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential of the cell membrane and controlling the duration of action potentials, thereby regulating cellular excitability.
Mode of Action
This compound acts as an activator of GIRK channels. It interacts with these channels, leading to their opening. This allows potassium ions to flow out of the cell, hyperpolarizing the cell membrane. This hyperpolarization makes it more difficult for action potentials to be triggered, thereby reducing cellular excitability.
Pharmacokinetics
The compound has been identified as having improved metabolic stability over prototypical urea-based compounds. This suggests that it may have favorable bioavailability.
Biological Activity
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique structural features. This compound integrates various functional groups, including a tetrahydrothiophene moiety and furan, which contribute to its potential biological activities. Preliminary studies suggest that it may exhibit significant biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Structural Characteristics
The compound's structure can be dissected into several key components:
| Component | Description |
|---|---|
| Tetrahydrothiophene | Provides a sulfur-containing ring that may enhance biological interactions. |
| Furan Ring | A heterocyclic structure known for its reactivity and biological significance. |
| Pyrazolo[3,4-b]pyridine Core | A bicyclic structure associated with various pharmacological activities. |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 56 nM against tropomyosin receptor kinase A (TRKA), which is implicated in cancer cell proliferation and differentiation . The ability to inhibit TRKA suggests potential therapeutic applications in cancer treatment.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis. For example, compounds within this class have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in various cancer cell lines .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Similar derivatives have been reported to inhibit prostaglandin synthesis, which is crucial in the inflammatory response . This dual activity could make it a valuable candidate for treating both cancer and inflammatory diseases.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- TRK Inhibition Study :
- Cell Cycle Arrest Study :
- Inflammation Study :
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Similar compounds containing thiazole and pyrazole structures have been associated with the inhibition of cancer cell proliferation and induction of apoptosis. For instance, studies have shown that derivatives targeting specific pathways involved in cell cycle regulation can effectively inhibit breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Properties
The presence of the thiazole group in the compound suggests significant antimicrobial activity. Thiazole derivatives are known for their broad-spectrum efficacy against various bacterial and fungal strains. Preliminary studies have reported minimum inhibitory concentration (MIC) values ranging from 31.25 µg/ml to 62.5 µg/ml against resistant strains, highlighting the potential of this compound as an antimicrobial agent.
Anti-inflammatory Effects
The furan ring within the structure may contribute to anti-inflammatory properties. Furan derivatives have been documented to modulate inflammatory pathways and cytokine production effectively. Research indicates that certain compounds with similar structures can reduce inflammation markers in vitro, suggesting therapeutic applications for inflammatory diseases.
Anticancer Screening
A study focused on various thiazole-containing compounds demonstrated significant cytotoxicity against different cancer cell lines. The lead compound from this study exhibited promising results against breast cancer cells, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity Evaluation
In another research effort, various thiazole derivatives were evaluated for their antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that compounds with structural similarities to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibited significant antimicrobial activity, reinforcing its potential use in treating infections caused by resistant pathogens.
Inflammation Modulation Studies
Research into furan derivatives has shown their ability to modulate inflammatory responses effectively. Studies demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting their application in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Structure Variations :
- The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-c]pyridine derivatives (e.g., ), altering ring junction geometry and electronic properties.
- Pyrazolo[3,4-b]pyridin-6-ones (e.g., 3d ) lack the carboxylic acid group, reducing polarity compared to the target compound.
The furan-2-yl group at position 6 provides π-conjugation, differing from iodophenyl or cyclopropyl groups in analogs .
Functional Group Impact: Carboxylic acid at position 4 (target compound and ) enables hydrogen bonding and salt formation, contrasting with ester or cyano groups in analogs .
Notes:
- The target compound’s sulfone group would deshield adjacent protons, leading to distinct 1H NMR shifts compared to non-sulfone analogs .
- Furan protons (δ 6.3–7.4) differ from phenyl or iodophenyl signals (δ 7.2–8.1 in 3d ), aiding structural differentiation.
Preparation Methods
Silver-Catalyzed Cyclization
A cascade reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-phenylpropiolaldehyde in the presence of AgOTf (10 mol%) generates the pyrazolo[3,4-b]pyridine framework. For the target compound, replacing the phenyl group with a furan-2-yl moiety at position 6 requires substituting propiolaldehyde with a furan-functionalized alkynal.
Reaction Conditions :
- Substrate: 5-Amino-3-methyl-1H-pyrazole derivative
- Alkynal: 3-(Furan-2-yl)propiolaldehyde
- Catalyst: AgOTf (10 mol%)
- Solvent: Dichloroethane (DCE), 80°C, 12 h
- Yield: 70–85%
Methyl Group Installation at Position 3
The methyl group at position 3 is typically introduced via alkylation of the pyrazole precursor. For instance, 5-amino-1H-pyrazole is methylated using methyl iodide in the presence of NaH.
Methylation Protocol :
- Substrate: 5-Amino-1H-pyrazole
- Alkylating Agent: CH₃I (1.2 equiv)
- Base: NaH (1.5 equiv), DMF, 0°C → rt, 4 h
- Yield: 75–85%
Tetrahydrothiophene-1,1-Dioxide Moiety Attachment
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via nucleophilic substitution or Pd-catalyzed coupling .
Synthesis of 3-Bromotetrahydrothiophene-1,1-Dioxide
- Thiophene Oxidation : Tetrahydrothiophene is oxidized to the sulfone using H₂O₂/AcOH.
- Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 3.
Oxidation Conditions :
Substitution at Pyrazolo[3,4-b]Pyridine
The brominated sulfone reacts with the pyrazolo[3,4-b]pyridine intermediate under basic conditions:
Reaction Parameters :
- Substrate: 6-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Electrophile: 3-Bromotetrahydrothiophene-1,1-dioxide
- Base: K₂CO₃ (2 equiv), DMF, 80°C, 12 h
- Yield: 60–70%
Final Carboxylic Acid Functionalization
The carboxylic acid at position 4 is introduced via hydrolysis of a nitrile or ester precursor. For example, a cyano group is hydrolyzed using concentrated HCl.
Hydrolysis Conditions :
Alternative Multi-Component Approaches
A one-pot synthesis combining 5-aminopyrazole, furan-2-carbaldehyde, and tetrahydrothiophene-1,1-dioxide-3-carbaldehyde under acidic conditions may streamline the process.
Optimized Conditions :
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways may yield byproducts; silver catalysts improve selectivity.
- Sulfone Stability : Harsh oxidation conditions may degrade intermediates; controlled H₂O₂ use is critical.
- Solvent Effects : Polar aprotic solvents (DMF, DCE) enhance reaction rates but may complicate purification.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization reactions using pyrazole-4-carbaldehydes as intermediates. For example, Aly et al. demonstrated that hydrazine hydrate in ethanol under reflux facilitates cyclization of azido-pyrazole derivatives to form fused pyrazolo-pyridine systems . In the target compound, the tetrahydrothiophene dioxide and furan substituents are likely introduced via nucleophilic substitution or cross-coupling reactions at specific positions. Hydrolysis of ester groups (e.g., methyl esters) under acidic conditions (HCl/water at 90–100°C) is a common method to generate carboxylic acid functionalities, as seen in analogous syntheses .
Q. How is the carboxylic acid group at position 4 introduced and characterized?
The carboxylic acid group is typically introduced via hydrolysis of a precursor ester. For instance, methyl esters are hydrolyzed using concentrated HCl in water at elevated temperatures (93–96°C for 17 hours), as demonstrated in multi-step syntheses of structurally related pyrazolo-pyridine derivatives . Post-synthesis characterization involves Fourier-transform infrared spectroscopy (FTIR) for identifying the carbonyl (C=O) stretch (~1700 cm⁻¹) and nuclear magnetic resonance (NMR) to confirm the absence of ester methyl groups (δ ~3.7 ppm) and presence of carboxylic protons (broad signal at δ ~12–14 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during cyclization?
Cyclization efficiency depends on solvent choice, temperature, and catalyst. For pyrazolo-pyridine systems, refluxing ethanol with acetic acid facilitates azide-to-amine cyclization, while room-temperature reactions in the presence of iodine may yield alternative products (e.g., amine derivatives) . Kinetic studies using high-performance liquid chromatography (HPLC) can monitor intermediate consumption. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve yield in cross-coupling steps, as shown in the synthesis of related heterocycles .
Q. How do structural modifications (e.g., sulfone vs. sulfide) impact biological activity?
The 1,1-dioxidotetrahydrothiophene (sulfone) group enhances solubility and metabolic stability compared to sulfide analogs. In anti-cancer studies, sulfone-containing pyrazolo-pyridines exhibit improved mTOR/p70S6K inhibition due to increased hydrogen bonding with kinase active sites . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., MTT for proliferation) validate activity. Contradictions in biological data may arise from variations in cell lines or assay protocols—consistent use of standardized models (e.g., PC-3 prostate cancer cells) is critical .
Q. What analytical techniques resolve discrepancies in spectroscopic data for structural confirmation?
Conflicting NMR or mass spectrometry (MS) data often arise from tautomerism or impurities. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas, while 2D NMR (e.g., COSY, HSQC) resolves proton-proton correlations in complex heterocycles . Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, as applied to pyrazolo-pyridine derivatives in crystallography studies .
Q. How can metabolic stability be improved without compromising target binding?
Replacing labile groups (e.g., esters) with bioisosteres (e.g., amides) enhances stability. For example, cyclization of carboxamido linkers into tetrahydropyrazolopyridinones in apixaban analogs improved oral bioavailability while retaining Factor Xa inhibition . Pharmacokinetic studies in rodent models (e.g., plasma half-life measurements) guide optimization.
Methodological Guidelines
- Synthesis Optimization : Use design of experiments (DoE) to vary reaction parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
- Biological Evaluation : Employ orthogonal assays (e.g., Western blot for target inhibition alongside cell viability assays) to confirm mechanism of action .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to address ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
